molecular formula C25H41N3O3 B12026819 N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 765274-99-5

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B12026819
CAS No.: 765274-99-5
M. Wt: 431.6 g/mol
InChI Key: LREHVKJYXGSFPL-NHFJDJAPSA-N
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Description

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a hydrazino group, and a tetradecanamide chain. Its molecular formula is C23H38N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the intermediate 2-(2-ethoxybenzylidene)hydrazine. This intermediate is then reacted with tetradecanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and ethoxybenzylidene groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature may influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

765274-99-5

Molecular Formula

C25H41N3O3

Molecular Weight

431.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C25H41N3O3/c1-3-5-6-7-8-9-10-11-12-13-14-19-24(29)26-21-25(30)28-27-20-22-17-15-16-18-23(22)31-4-2/h15-18,20H,3-14,19,21H2,1-2H3,(H,26,29)(H,28,30)/b27-20+

InChI Key

LREHVKJYXGSFPL-NHFJDJAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC=C1OCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CC=C1OCC

Origin of Product

United States

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